[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-phenylpropanoate
Overview
Description
[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-phenylpropanoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, substituted with a 4-chlorophenyl group at the 3-position and a 3-phenylpropanoate ester at the 7-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-phenylpropanoate typically involves the condensation of 7-hydroxy-4-chromenone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with 3-phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoate moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives:
Biology:
Enzyme Inhibition: Some derivatives of this compound have been studied for their ability to inhibit enzymes such as histone deacetylases (HDACs), which are involved in gene expression regulation.
Medicine:
Anticancer Activity: The compound and its derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells.
Antimicrobial Properties: Some derivatives exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Industry:
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its diverse biological activities.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Additionally, the compound may interact with other cellular proteins and enzymes, modulating various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative: This compound shares the 4-chlorophenyl group but differs in the core structure, which is a thiazolidinone instead of a chromenone.
Organochlorine Compounds: These compounds, like [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-phenylpropanoate, contain chlorine atoms and exhibit diverse biological activities.
Uniqueness: The uniqueness of this compound lies in its chromen-4-one core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO4/c25-18-9-7-17(8-10-18)21-15-28-22-14-19(11-12-20(22)24(21)27)29-23(26)13-6-16-4-2-1-3-5-16/h1-5,7-12,14-15H,6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROBQDIVALDCCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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